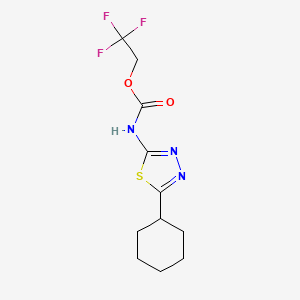

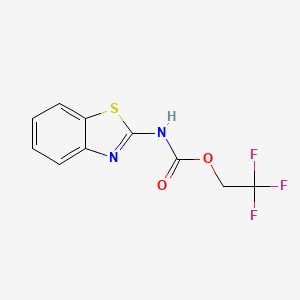

2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate is a chemical compound with the CAS Number: 1209253-45-1 . It has a molecular weight of 309.31 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 5-cyclohexyl-1,3,4-thiadiazol-2-ylcarbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14F3N3O2S/c12-11(13,14)6-19-10(18)15-9-17-16-8(20-9)7-4-2-1-3-5-7/h7H,1-6H2,(H,15,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Applications De Recherche Scientifique

Synthesis Techniques and Phase Transfer Catalysis : The synthesis of ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates, a similar compound, was achieved efficiently under liquid-liquid phase transfer catalysis using PEG-400 as a catalyst. This method offers the advantages of mild conditions, easy handling, and high yields (Chai Lan-qin & Wang Xi-cun, 2004).

Microwave Irradiation in Synthesis : Another study developed a simple and efficient method for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives, which are structurally related, under microwave irradiation. This method was found to be superior to conventional heating in terms of reaction time (Kejian Li & Wenbin Chen, 2008).

Gas-Phase Elimination Reaction Study : The gas-phase elimination reaction of a related compound, ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate, was computationally studied. This research provided insights into the thermal decomposition mechanism and kinetics, which could have implications for the handling and storage of similar chemicals (E. Velez, Pablo Ruiz, J. Quijano, & R. Notario, 2015).

Chemical Structure and IR Spectroscopy : A study focused on the preparation of 2-Amino-5-substituted-1,3,4-thiadiazoles (ATDA) using both conventional and microwave techniques. The 5-(substituted-1,3,4-thiadiazol-2-yl) carbamates derivatives, closely related to the compound , were synthesized, and their structures supported by IR spectroscopy (Moayed S. AL-Gwady, 2009).

Versatility in Synthesis of Derivatives : Research on N-Acyl-3,3-difluoro-2-oxoindoles highlighted their use as intermediates for preparing various derivatives, including those with a 1,3,4-thiadiazole structure. This versatility in creating different compounds could have broader applications in chemical synthesis (N. Boechat et al., 2008).

Biological Activity and Pharmacological Potential : A study on the synthesis and antimicrobial activity of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives indicated that these compounds, which are structurally related to the compound , could have significant biological activities. This suggests potential pharmacological applications, which might be relevant for similar compounds (Husam A. Ameen & Ahlam J. Qasir, 2017).

Mécanisme D'action

Target of action

The compound “2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate” is a carbamate derivative. Carbamates are often used as insecticides and can act on the nervous system of insects. They inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine, causing continuous nerve impulses, paralysis, and death in insects .

Mode of action

As a carbamate derivative, “this compound” might interact with its targets (like acetylcholinesterase) by forming a covalent bond, leading to the inhibition of the enzyme .

Biochemical pathways

The affected pathways would likely involve the cholinergic system, given the potential target of carbamates. The downstream effects could include overstimulation of the nervous system .

Pharmacokinetics

They are metabolized in the liver and excreted in urine .

Result of action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. If it acts similarly to other carbamates, it could lead to overstimulation of the nervous system .

Action environment

Environmental factors such as temperature, pH, and presence of other chemicals could potentially influence the action, efficacy, and stability of “this compound”. For example, certain chemicals might enhance or inhibit its activity, and extreme pH or temperature conditions might affect its stability .

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3O2S/c12-11(13,14)6-19-10(18)15-9-17-16-8(20-9)7-4-2-1-3-5-7/h7H,1-6H2,(H,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELBFCBNEBEPRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(S2)NC(=O)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1371990.png)

![2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1371991.png)

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-3-methylbutyl]carbamate](/img/structure/B1371992.png)

![2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B1372006.png)